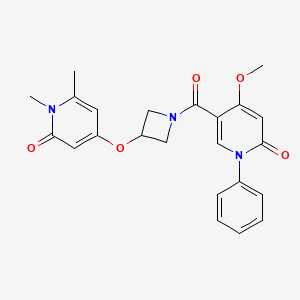

5-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound appears to belong to a class of chemicals that involve dihydropyridine and azetidine functional groups, which are of significant interest in various fields of chemical research due to their diverse biological activities and applications in materials science.

Synthesis Analysis

The synthesis of related dihydropyridine derivatives typically involves Hantzsch synthesis or modified versions thereof, which allows for the construction of the dihydropyridine core through a condensation reaction involving β-ketoesters, aldehydes, and ammonium acetate (Filipan-Litvić et al., 2007).

Molecular Structure Analysis

Molecular structure analyses of similar compounds have been conducted using X-ray diffraction methods, revealing that dihydropyridine rings can adopt various conformations, including flat boat conformations which are stabilized by intra and intermolecular hydrogen bonds (Mahendra et al., 2004).

Chemical Reactions and Properties

Dihydropyridine derivatives participate in various chemical reactions, including electrochemical behavior in protic mediums leading to different products depending on the conditions (David et al., 1995). Their reactivity is influenced by the substituents on the dihydropyridine ring.

Physical Properties Analysis

The physical properties of compounds in this class, including solubility, melting points, and crystalline structures, are closely tied to their molecular structures and can vary widely. The detailed crystallographic analysis provides insights into these aspects by revealing the conformation of the rings and substituents (Trivedi et al., 2009).

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Pharmacological Activity :

- 1,4-Dihydropyridine derivatives have been extensively studied for their pharmacological properties. They are well known for their role as calcium channel blockers, with applications in treating cardiovascular diseases such as hypertension and angina pectoris. The introduction of heterocyclic substituents, as seen in the compound of interest, could potentially modify their pharmacological profile, offering a new avenue for the development of cardiovascular therapeutics (Holt & Caignan, 2000).

Molecular Structure and Solid-State Behavior :

- The conformation of substituted 1,4-dihydropyridine derivatives in the solid state has been a subject of interest for understanding drug-receptor interactions and optimizing drug design. The hydrogen bonding and planarity observed in these compounds can influence their binding affinity and, by extension, their pharmacological efficacy. Studies have shown that the solid-state conformation can mimic in vivo conformational preferences, critical for the drug's action mechanism (McKenna et al., 1988).

Chemical Synthesis and Heterocyclic Chemistry :

- The synthesis of complex molecules containing 1,4-dihydropyridine units often involves the creation of novel heterocyclic compounds with potential therapeutic properties. The ability to introduce diverse functional groups through the azetidine and pyridinone moieties allows for the exploration of new chemical spaces in drug discovery. This aspect of research can lead to the identification of compounds with unique biological activities (Fadda et al., 2012).

Material Science Applications :

- Beyond pharmacological interests, the structural and electronic properties of dihydropyridine derivatives can be harnessed in materials science, such as in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. The electronic properties, such as absorption and fluorescence, can be tuned by modifying the dihydropyridine core and its substituents, potentially leading to applications in optoelectronic devices (Cetina et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have shown a variety of biological activities , suggesting that this compound may have similar effects.

Action Environment

One source suggests that similar compounds can enhance the body’s stress response, particularly in response to oxidative stress and nutritional stress . This suggests that the compound’s action may be influenced by the body’s internal environment and stress levels.

Eigenschaften

IUPAC Name |

4-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-15-9-17(10-21(27)24(15)2)31-18-12-25(13-18)23(29)19-14-26(16-7-5-4-6-8-16)22(28)11-20(19)30-3/h4-11,14,18H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZJHBAZPOLXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)

![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)